molecular formula C10H4O3S B12818410 Thieno[2,3-f]benzofuran-4,8-dione

Thieno[2,3-f]benzofuran-4,8-dione

Cat. No.: B12818410
M. Wt: 204.20 g/mol
InChI Key: DOKKOTQAFGOORC-UHFFFAOYSA-N
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Description

Thieno[2,3-f]benzofuran-4,8-dione is a high-value fused-ring heterocyclic compound that serves as a critical electron-rich building block in the synthesis of conjugated polymers for advanced organic electronics . Its core structure features an asymmetric backbone with fused thiophene and furan rings, which promotes a highly planar molecular conformation and enhances π-electron delocalization along a polymer chain . The strong electron-donating ability and high hole mobility of this unit make it an ideal donor component in Donor-Acceptor (D-A) type polymers, which are fundamental to developing efficient bulk-heterojunction polymer solar cells (PSCs) . Researchers utilize this compound to create polymers that deliver high open-circuit voltages (V OC ), often exceeding 1.0 V, a critical factor for overall device performance . This performance is attributed to the furan ring's electronegativity, which leads to a deep-lying Highest Occupied Molecular Orbital (HOMO) energy level in the resulting polymers, thereby increasing the V OC . The synthetic versatility of the dione functionality at the 4,8-positions allows for efficient derivatization and polymerization, for instance via Stille coupling, to construct high molecular weight semiconductors . These polymers have demonstrated power conversion efficiencies (PCEs) of over 7% in fullerene-free solar cells, highlighting the practical research value of this building block in the pursuit of next-generation photovoltaic materials . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4O3S

Molecular Weight

204.20 g/mol

IUPAC Name

thieno[2,3-f][1]benzofuran-4,8-dione

InChI

InChI=1S/C10H4O3S/c11-7-6-2-4-14-10(6)8(12)5-1-3-13-9(5)7/h1-4H

InChI Key

DOKKOTQAFGOORC-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=O)C3=C(C2=O)C=CS3

Origin of Product

United States

Advanced Synthetic Strategies and Reaction Mechanisms for Thieno 2,3 F Benzofuran 4,8 Dione Derivatives

Tandem Directed Metalation Approaches to the Thieno[2,3-f]benzofuran-4,8-dione Core

A highly effective and straightforward method for the synthesis of the this compound core is through a tandem directed metalation cascade. nih.govacs.org This strategy allows for the efficient and versatile functionalization of the core structure. nih.govacs.org The process facilitates both symmetrical and unsymmetrical modifications at the 2 and 6 positions of the thieno[2,3-f]benzofuran system. nih.govacs.org

Furthermore, this approach enables the introduction of either electron-donating or electron-withdrawing groups at the 4 and 8 positions. nih.govacs.org The ability to incorporate a wide variety of functional groups through this method opens up possibilities for subsequent derivatization, making it a valuable tool for creating a library of substituted this compound compounds. nih.govacs.org

Photoinduced and Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Cycloaddition Reactions for this compound Analogues

Photoinduced [3+2]-type cycloaddition reactions offer a pathway to synthesize analogues of this compound. For instance, the photoinduced cycloaddition between ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate and various alkenes leads to the formation of ethyl 7-methyl-4,8-dioxo-2,3,4,8-tetrahydrothieno[2,3-f]benzofuran-6-carboxylates. semanticscholar.org

In addition to photoinduced methods, cerium(IV) ammonium nitrate (CAN) can mediate similar cycloaddition reactions. The CAN-mediated reaction of ethyl 5-hydroxy-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates with alkenes or phenylacetylene (B144264) yields a mixture of this compound and thieno[3,2-g]benzofuran-4,5-dione derivatives. semanticscholar.org These reactions provide a simple and effective method for the preparation of various thienobenzofuranquinone derivatives. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Methods in the Synthesis of Thieno[2,3-f]benzofuran Functionalized Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the thieno[2,3-f]benzofuran scaffold, enabling the introduction of a wide array of substituents. mdpi.comacs.org These methods are crucial for the synthesis of complex molecules with tailored electronic and photophysical properties.

Stille Coupling Strategies

The Stille cross-coupling reaction is a key method for creating carbon-carbon bonds in the synthesis of thieno[2,3-f]benzofuran-based materials. This reaction typically involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. For example, this compound has been used as a building block in the synthesis of polymers for organic solar cells, where Stille polycondensation is employed to create the polymer backbone. scienceweb.uz This strategy has been successfully used to synthesize polymers like PTBFTPD and PBDTTPD in the presence of a palladium catalyst such as Pd2(dba)3 and a phosphine (B1218219) ligand. scienceweb.uz

Suzuki Coupling Strategies

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is another powerful palladium-catalyzed method for functionalizing thieno[2,3-f]benzofuran systems. This reaction is widely used due to its mild reaction conditions and the low toxicity of the boron-containing reagents. In the synthesis of dye-sensitized solar cell components, Suzuki coupling has been employed to link different aromatic moieties to the thieno[2,3-f]benzofuran core. nih.govacs.org For instance, important intermediates in the synthesis of these dyes are prepared through Suzuki coupling, highlighting the versatility of this reaction in creating complex, functionalized systems. acs.org

Vilsmeier-Haack Formylation and Halogenation Reactions in Thieno[2,3-f]benzofuran Precursor Synthesis

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto an electron-rich aromatic ring, a crucial step in the synthesis of many heterocyclic compounds. ijpcbs.comorganic-chemistry.org This reaction, which typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), has been instrumental in the preparation of precursors for thieno[2,3-f]benzofuran-based dyes. nih.govacs.org For example, the formylation of a 4,8-bis(2'-ethylhexylthiophene)thieno[2,3-f]benzofuran intermediate is a key step in a multi-step synthesis, achieving a high yield of 95%. nih.govacs.org

Following formylation, halogenation is often employed to introduce a reactive handle for subsequent cross-coupling reactions. A common halogenating agent is N-bromosuccinimide (NBS). This bromine substitution reaction, often carried out in a solvent like tetrahydrofuran (B95107) (THF), provides a high yield of the brominated product, which can then be used in reactions like Suzuki coupling to further elaborate the molecular structure. nih.govacs.org

Intramolecular Dehydrogenative Coupling Reactions for Fused Thienofuran Systems

Intramolecular dehydrogenative C-O coupling reactions provide an efficient route to construct fused thienofuran systems. nih.govrsc.org This method, often mediated by copper catalysts, allows for the formation of a C-O bond between a hydroxyl group and a C-H bond on an adjacent aromatic ring, leading to the cyclized product. rsc.orgrsc.org

This strategy has been successfully applied to synthesize benzothieno[3,2-b]benzofurans in good to excellent yields, ranging from 64% to 91%. rsc.orgrsc.org The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings. rsc.orgrsc.org Mechanistic studies suggest that the reaction proceeds through a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. rsc.orgrsc.org This approach is advantageous as it avoids the need for pre-functionalization, such as bromination, of the thiophene (B33073) ring. rsc.org The versatility of this method allows for the construction of fused thienofuran systems containing three to six rings. rsc.orgrsc.org

Skeletal Rearrangement Pathways Leading to Related Thieno[2,3-f]isoindole-5,8-diones

A noteworthy transformation in the field of heterocyclic chemistry is the unprecedented skeletal rearrangement of certain π-conjugated systems to form the thieno[2,3-f]isoindole-5,8-dione core. rsc.orgresearchgate.netrsc.org This pathway does not start from this compound itself but rather from substituted diketopyrrolopyrroles (DPPs), leading to the formation of the related isoindole structure.

The reaction involves treating DPPs that have thienyl substituents with a Lewis acid, such as trimethylsilyl (B98337) bromide (TMSBr). rsc.orgresearchgate.net This process induces a remarkable rearrangement of the molecular skeleton, converting the initial pyrrolo[3,4-c]pyrrole (B14788784) core into a thieno[2,3-f]isoindole-5,8-dione structure. rsc.org The transformation is significant as it provides access to a novel class of chromophores that were previously undescribed in the literature. rsc.org

Detailed spectroscopic analysis, including 1H NMR, 13C HSQC, and 1H-13C HMBC, alongside single-crystal X-ray analysis, has been crucial in confirming the structure of the resulting thieno[2,3-f]isoindole-5,8-dione product. rsc.org The mechanism involves the opening of one of the γ-lactam rings in the DPP precursor. rsc.org

The efficiency of this rearrangement is influenced by reaction conditions, including the choice of Lewis acid and solvent. rsc.org For instance, while initial studies used a combination of TMSBr and an iodine(III) reagent, it was later found that the oxidant was not necessary for the transformation. rsc.org The reaction conditions for this skeletal rearrangement are summarized in the table below.

Table 1: Conditions for Skeletal Rearrangement of Diketopyrrolopyrroles (DPPs) to Thieno[2,3-f]isoindole-5,8-diones

Starting Material Lewis Acid Solvent Temperature Yield Reference
2,5-dimethyl-1,4-diketo-3,6-di(thien-3-yl)pyrrolo[3,4-c]pyrrole TMSBr TFE 70 °C Moderate rsc.org, rsc.org
2,5-Di(n-hexyl)-1,4-diketo-3,6-di(thien-2-yl)pyrrolo[3,4-c]pyrrole TMSBr HFIP 50 °C 32% rsc.org

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoroisopropan-2-ol; TMSBr: Trimethylsilyl bromide

This synthetic route highlights a fascinating molecular reorganization, providing a unique entry point to the thieno[2,3-f]isoindole-5,8-dione system, a structural analogue of this compound.

Novel Catalytic Strategies for Benzofuran (B130515) Ring Formation in Thieno[2,3-f]benzofuran Architectures

The construction of the benzofuran ring within the thieno[2,3-f]benzofuran framework has been a subject of significant research, leading to the development of several innovative catalytic strategies. These methods offer efficient pathways to the core structure and its derivatives.

A highly effective and direct approach to the this compound core involves a tandem-directed metalation strategy. acs.org This method provides a facile route to both symmetrically and asymmetrically functionalized versions of the thieno[2,3-f]benzofuran core. acs.org The versatility of this approach allows for the introduction of various functional groups, enabling late-stage derivatization of the molecule. acs.org

Beyond this specific method for the dione (B5365651) derivative, broader catalytic strategies for forming benzofuran rings fused to thiophenes have been extensively developed, primarily utilizing transition metals like copper, palladium, and gold. nih.govacs.org

Copper-Catalyzed Strategies: Copper catalysts have proven effective in constructing benzofuran rings fused to thiophene, such as in benzothieno[3,2-b]benzofurans. semanticscholar.orgrsc.org One prominent method is the intramolecular dehydrogenative C–O coupling of 2-(benzo[b]thiophen-2-yl)phenol derivatives. semanticscholar.orgrsc.org This approach is advantageous as it avoids the need for pre-functionalization, such as bromination, of the thiophene ring. rsc.org The reaction mechanism is proposed to proceed via a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst. semanticscholar.orgrsc.org A one-pot synthesis combining a Suzuki coupling and a subsequent Ullmann C-O coupling, catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTc), has also been developed for synthesizing benzo researchgate.netacs.orgthieno[3,2-b]benzofurans. rsc.org

Palladium-Catalyzed Strategies: Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives. nih.govacs.org For thieno-fused systems, Pd-catalyzed intramolecular C–H/C–H coupling of 3-aryloxybenzo[b]thiophenes has been used to create the nih.govbenzothieno[3,2-b]benzofuran skeleton. researchgate.netoup.com This reaction typically employs a palladium catalyst like Pd(TFA)2 with an oxidant such as AgOAc. researchgate.netoup.com Another versatile palladium-catalyzed method involves the oxidative annulation between phenols and alkenylcarboxylic acids, which can produce a variety of substituted benzofurans. nih.govnih.gov

Gold-Catalyzed Strategies: Gold catalysts offer mild and efficient conditions for benzofuran synthesis. nih.govacs.org Gold-catalyzed tandem reactions, for example between o-alkynylphenols and diazo compounds, provide access to 2,3-disubstituted benzofurans. rsc.org Another approach involves a gold-promoted reaction between alkynyl esters and quinols to form the benzofuran nucleus. nih.govacs.org These methods highlight the utility of gold's carbophilic acidity in activating key functional groups for cyclization. nih.gov

A summary of these novel catalytic strategies is presented in the table below.

Table 2: Overview of Catalytic Strategies for Benzofuran Ring Formation in Thiophene-Fused Systems

Catalyst Type Specific Catalyst/Reagents Reaction Type Substrate Example Product Type Reference
Metalation n-BuLi/LDA Tandem Directed Metalation Thiophene & Furan (B31954) Precursors This compound acs.org
Copper Cu(OAc)2 / Base Intramolecular Dehydrogenative C-O Coupling 2-(Benzo[b]thiophen-2-yl)phenols Benzothieno[3,2-b]benzofurans semanticscholar.org, rsc.org
Copper/Palladium Pd(PPh3)4 / CuTc One-Pot Suzuki/Ullmann Coupling 2-bromothiophene & 2-hydroxyphenylboronic acid Benzo researchgate.netacs.orgthieno[3,2-b]benzofurans rsc.org
Palladium Pd(TFA)2 / AgOAc Intramolecular C-H/C-H Coupling 3-Aryloxybenzo[b]thiophenes nih.govBenzothieno[3,2-b]benzofurans researchgate.net, oup.com
Palladium Pd(OAc)2 / Cu(OAc)2 Oxidative Annulation Phenols & Alkenylcarboxylic acids 2,3-Disubstituted benzofurans nih.gov, nih.gov
Gold JohnPhosAuCl / AgNTf2 Gold-promoted Cyclization Alkynyl esters & Quinols Benzofuran derivatives nih.gov, acs.org
Gold Gold Catalyst Tandem Reaction o-Alkynylphenols & Diazo compounds 2,3-Disubstituted benzofurans rsc.org

LDA: Lithium diisopropylamide

These advanced catalytic methods provide a powerful toolkit for chemists to construct the thieno[2,3-f]benzofuran core and its isomers, paving the way for the exploration of their properties and applications.

Computational Chemistry and Theoretical Studies of Thieno 2,3 F Benzofuran 4,8 Dione Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries and predicting a variety of electronic properties.

In studies of derivatives of the thieno[2,3-f]benzofuran (BDF) core, DFT calculations, often performed at the B3LYP/6-31G(d,p) level of theory, have been employed to evaluate the molecules at a theoretical level. nih.govacs.org These calculations have confirmed the highly planar molecular structure of the BDF core, a key characteristic for its use in organic electronics. nih.govacs.org For instance, when thiophene (B33073) groups are introduced at both ends of the BDF core, the dihedral angle between the thiophene and BDF is calculated to be approximately 8°. acs.org This planarity is advantageous for π-conjugation and charge transport. scienceweb.uz

DFT calculations are also used to determine fundamental electronic properties. The introduction of different donor and acceptor groups to the BDF core significantly influences its electronic characteristics. Theoretical calculations have shown that adding strong electron donors can effectively raise the energy levels of the resulting dye molecules and narrow the band gap. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis in Thieno[2,3-f]benzofuran-4,8-dione Derivatives

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard.

FMO analysis is crucial for describing the interactions of molecules with other molecules and assessing their stability. mdpi.com The energy and distribution of these orbitals dictate the electronic and optical properties of the molecules.

The HOMO level is directly related to the electron-donating ability of a molecule. mdpi.com In the context of thieno[2,3-f]benzofuran derivatives designed for photovoltaic applications, the HOMO energy levels are critical. For a series of dyes based on the BDF core (PSB-1, PSB-2, PSB-3, and PSB-4), the HOMO energy levels were calculated to be -5.49, -5.11, -5.25, and -5.07 eV, respectively. nih.gov The introduction of different aromatic amine donors led to an increase in the HOMO energy levels compared to the model molecule. nih.govacs.org

The distribution of the electron cloud in the HOMO is also a significant factor. In some derivatives, the electron cloud of the HOMO is mainly distributed on the BDF group, indicating that electron transfer upon excitation primarily occurs from the BDF core to the acceptor part of the molecule. nih.gov The iso-density surface of FMOs shows that the electronic cloud is often spread over the entire molecule, particularly on the ring structures. mdpi.com

The LUMO level corresponds to the electron-accepting ability of a molecule. mdpi.com For the same series of BDF-based dyes, the LUMO energy levels were determined to be -3.07, -2.86, -2.95, and -2.88 eV, respectively. nih.gov The introduction of different donor groups also affects the LUMO levels. In the studied dye series, the LUMO levels decreased, which, in conjunction with the increased HOMO levels, contributes to a narrowing of the band gap. nih.govacs.org A deep LUMO level is a characteristic of electron-accepting materials. For example, the parent Thieno[2,3-f]benzothiophene-4,8-dione, an analogue, is noted to have a deep LUMO level of -3.8 eV, making it an electron acceptor.

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO gap. This gap is a critical parameter that influences the electronic and optical properties of a molecule, including its stability and the wavelength of light it absorbs. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.

In a series of dyes based on the thieno[2,3-f]benzofuran core, the introduction of strong donor groups led to a significant narrowing of the band gaps compared to the model dye. nih.gov This is a desirable characteristic for materials used in solar cells, as it allows for the absorption of a broader range of the solar spectrum. For some thieno[2,3-f]isoindole-5,8-dione derivatives, the HOMO-LUMO gap was found to be approximately 1.8 eV. rsc.orgrsc.org

Below is a table summarizing the calculated HOMO, LUMO, and HOMO-LUMO gap energies for a series of dyes based on the thieno[2,3-f]benzofuran (BDF) core.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PSB-1-5.49-3.072.42
PSB-2-5.11-2.862.25
PSB-3-5.25-2.952.30
PSB-4-5.07-2.882.19

Theoretical Descriptors of Reactivity and Electron-Donating Ability

Theoretical calculations can provide valuable descriptors that predict the reactivity of different sites within a molecule. These descriptors are essential for understanding reaction mechanisms and designing new molecules with desired properties.

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. The Fukui function for electrophilic attack, denoted as f⁻, identifies the sites most susceptible to attack by an electrophile. aablocks.com A larger value of f⁻ at a particular atom indicates that it is a more favored site for electrophilic attack. aablocks.com This can be correlated with the contribution of that atom to the HOMO. aablocks.com

While specific Fukui function analysis for this compound was not found, studies on related heterocyclic systems demonstrate the utility of this method. For instance, in other heterocyclic compounds, Fukui indices have been successfully used to identify the most reactive sites for electrophilic substitution, with the results being in complete agreement with experimental observations. sciforum.net This type of analysis allows for a quantitative prediction of regioselectivity in chemical reactions.

Intramolecular Electron Transfer (ICT) Studies in Thieno[2,3-f]benzofuran-Based Dyes

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules, where photoexcitation leads to a significant redistribution of electron density from the donor unit to the acceptor unit. The this compound moiety, with its electron-withdrawing dione (B5365651) groups, typically functions as an effective electron acceptor. When coupled with various electron-donating groups, the resulting dyes exhibit pronounced ICT characteristics.

Theoretical studies, often employing Density Functional Theory (DFT), have been crucial in understanding the ICT process in these systems. For instance, in a series of D-π-A dyes where the thieno[2,3-f]benzofuran unit acts as a π-bridge and part of the acceptor, the introduction of different aromatic amine donors significantly influences the ICT process. nih.govacs.org

Upon photoexcitation, the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) drives the charge transfer. In these dyes, the HOMO is typically localized on the electron-donating group, while the LUMO is situated on the acceptor part, which includes the this compound core and any additional acceptor moieties. This spatial separation of the frontier molecular orbitals is a hallmark of an efficient ICT process. nih.govacs.org

The extent of ICT can be modulated by varying the strength of the donor and acceptor units. The introduction of stronger electron-donating groups leads to a more pronounced charge transfer, which in turn affects the photophysical properties of the molecule, such as the absorption and emission wavelengths. acs.org

A study on D–π–A–π–D type molecules based on diketopyrrolopyrrole revealed that the introduction of different end groups significantly affects the intramolecular charge transfer characteristics. mdpi.comresearchgate.net This highlights the tunability of ICT in such systems through chemical modification. The electron-donating or electron-withdrawing nature of the terminal groups dictates the direction and magnitude of the charge transfer upon excitation. mdpi.comresearchgate.net

The following table summarizes the calculated frontier molecular orbital energies and energy gaps for a series of dyes based on a thieno[2,3-f]benzofuran core, illustrating the effect of different donor groups on the electronic properties.

DyeDonor GroupHOMO (eV)LUMO (eV)Energy Gap (eV)
PSB-1 (Reference Dye)-5.49-3.072.42
PSB-2 Triphenylamine (TPA)-5.11-2.862.25
PSB-3 Carbazole (CZ)-5.25-2.952.30
PSB-4 Phenothiazine (PTZ)-5.07-2.882.19

Data sourced from a study on thieno[2,3-f]benzofuran-based dyes for dye-sensitized solar cells. nih.gov

Modeling of Electronic States and Transition Dipole Moments

The modeling of electronic states and transition dipole moments provides deep insights into the light-absorbing and emitting properties of molecules. For this compound systems, these theoretical calculations are essential for predicting their performance in optoelectronic devices.

DFT and its time-dependent extension (TD-DFT) are powerful tools for modeling the excited states of these molecules. nih.govbeilstein-journals.org These calculations can predict the energies of various electronic states and the probabilities of transitions between them, which are governed by the transition dipole moments. A larger transition dipole moment corresponds to a stronger absorption or emission of light.

In donor-acceptor systems featuring the this compound core, the electronic transitions often have a significant charge-transfer character. nih.gov The transition from the ground state (S₀) to the first excited state (S₁) is typically dominated by the HOMO to LUMO transition. The nature of these frontier orbitals, as discussed in the context of ICT, dictates the character of the excited state.

The transition dipole moment is a vector quantity, and its orientation within the molecular framework can also be determined from theoretical calculations. beilstein-journals.org This information is particularly valuable for understanding the interaction of these molecules with polarized light and for predicting their behavior in ordered systems such as thin films.

For example, in a computational study of 2-aminobenzo acs.orgthieno[3,2-d]pyrimidine 5,5-dioxides, the transition dipole moment was found to be directed along the long molecular axis, which is consistent with the observed electronic transitions. beilstein-journals.org While this study is on a related but different heterocyclic system, the principles of modeling electronic states and transition dipole moments are directly applicable to this compound derivatives.

The development of advanced computational methods, such as compressed multistate pair-density functional theory (CMS-PDFT), allows for the accurate calculation of dipole moments and transition dipole moments even for complex, strongly correlated electronic states. nsf.gov These methods are crucial for obtaining a reliable description of the electronic structure and properties of novel organic materials.

Advanced Spectroscopic and Structural Characterization of Thieno 2,3 F Benzofuran 4,8 Dione Based Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of thieno[2,3-f]benzofuran-4,8-dione derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a 4,8-bis(2′-ethylhexylthiophene)thieno[2,3-f]benzofuran derivative, characteristic signals can be observed. For instance, aromatic protons typically appear in the downfield region, while the aliphatic protons of the ethylhexyl side chains are found in the upfield region. A study on a series of dyes based on this core structure reported ¹H NMR spectra recorded on a 400 MHz instrument. nih.gov For a specific intermediate, the following chemical shifts were observed in CDCl₃: aromatic protons at δ 7.88 (s, 1H), 7.69–7.73 (d, J = 11.3 Hz, 4H), 7.35 (s, 1H), 7.18–7.25 (t, 2H), and 6.98–7.12 (dd, J = 11.3 Hz, 4H). nih.gov The aliphatic protons of the ethylhexyl groups appeared at δ 3.85–3.88 (d, J = 11.0 Hz, 4H), 1.78–1.90 (m, 2H), 1.56–1.85 (m, 16H), and 0.80–0.85 (t, J = 6.8 Hz, 12H). nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For a dye containing the thieno[2,3-f]benzofuran core, a wide range of chemical shifts is observed in DMSO, with aromatic carbons resonating at δ = 165.88, 157.81, 145.7, 143.4, 142.43, 139.73, and other values down to 88.76 ppm. nih.gov The aliphatic carbons of the side chains appear at higher field strengths, for example, at δ = 41.58, 36.12, 33.23, 31.8, 29.6, 25.6, 22.58, and 14.01 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.88 s Aromatic
¹H 7.69–7.73 d Aromatic
¹H 7.35 s Aromatic
¹H 3.85–3.88 d Aliphatic (CH₂)
¹H 0.80–0.85 t Aliphatic (CH₃)
¹³C 165.88 - Aromatic (C=O)
¹³C 157.81 - Aromatic
¹³C 41.58 - Aliphatic (CH)
¹³C 14.01 - Aliphatic (CH₃)

Note: This table presents a selection of representative data for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis (ESI-MS, MALDI-TOF-MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of newly synthesized this compound derivatives. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for these compounds.

In the synthesis of various intermediates and final dye molecules, ESI-MS has been successfully employed to verify the expected molecular weights. For example, an intermediate compound was confirmed to have a mass-to-charge ratio (m/z) of 554.1. nih.gov Subsequent reaction steps yielded products with expected m/z values of 582.1 and 662.1, confirming the successful transformations. nih.gov For a larger, more complex dye molecule, high-resolution ESI-MS provided a calculated m/z of 1131.3843 for C₆₆H₇₀N₂O₃S₆, with the found value being 1130.5232 ([M – H]⁺), which is in close agreement. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Bandgap Analysis

UV-Vis absorption spectroscopy is a fundamental technique for investigating the electronic properties of this compound-based materials. The absorption spectrum reveals information about the electronic transitions and allows for the determination of the optical bandgap.

Derivatives of thieno[2,3-f]benzofuran often exhibit broad absorption bands in the visible region of the electromagnetic spectrum. For instance, a series of dyes based on this core structure showed absorption maxima (λmax) in THF solution ranging from 435 nm to 518 nm. nih.gov The introduction of different donor groups to the molecular structure can significantly influence the absorption properties, leading to red-shifted (bathochromic) absorption spectra. nih.gov Specifically, the absorption peak in the 300–400 nm range is attributed to π–π* transitions, while a stronger absorption peak in the 450–600 nm range corresponds to intramolecular charge transfer (ICT) transitions. nih.gov

The optical bandgap (Eg) can be estimated from the onset of the absorption spectrum. For a series of thieno[2,3-f]benzofuran-based dyes, the calculated optical bandgaps ranged from 2.19 eV to 2.42 eV. nih.gov Copolymers incorporating a fluorine-substituted thieno[2,3-f]benzofuran unit have also been shown to have wide absorption spectra, spanning from 300 to 800 nm. rsc.org

Table 2: Photophysical Properties of this compound Based Dyes

Compound λmax (nm) in THF Optical Bandgap (Eg, eV)
Dye 1 435 2.42
Dye 2 510 2.25
Dye 3 484 2.30
Dye 4 518 2.19

Data sourced from a study on thieno[2,3-f]benzofuran-based dyes. nih.gov

Cyclic Voltammetry (CV) for Electrochemical Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound-based materials. These energy levels are critical for understanding charge injection and transport in electronic devices.

By measuring the onset oxidation potential (Eoxonset), the HOMO energy level can be calculated. For a series of dyes, the Eoxonset values were measured against an Fc/Fc⁺ internal standard. nih.gov The HOMO energy levels were then calculated to be in the range of -5.07 eV to -5.49 eV. nih.gov

The LUMO energy level can be subsequently determined by subtracting the optical bandgap (Eg) from the HOMO energy level (LUMO = HOMO - Eg). nih.gov For the same series of dyes, the LUMO energy levels were found to be between -2.86 eV and -3.07 eV. nih.gov In another study on fluorinated copolymers, the HOMO/LUMO energy levels were determined to be -5.28/-3.60 eV and -5.38/-3.69 eV for two different polymers. rsc.org

Table 3: Electrochemical Properties of this compound Based Materials

Compound Eoxonset (V vs Fc/Fc⁺) HOMO (eV) LUMO (eV)
Dye 1 0.69 -5.49 -3.07
Dye 2 0.31 -5.11 -2.86
Dye 3 0.45 -5.25 -2.95
Dye 4 0.27 -5.07 -2.19
Copolymer 1 - -5.28 -3.60
Copolymer 2 - -5.38 -3.69

Data for dyes sourced from a study using an Fc/Fc⁺ internal standard. nih.gov Data for copolymers sourced from a separate study. rsc.org

X-ray Diffraction (XRD) for π-π Stacking and Solid-State Morphology

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is used to study the emissive properties of this compound derivatives upon photoexcitation. The emission spectrum provides information about the excited state and can be used to assess the material's potential for applications in light-emitting devices.

In a study of thieno[2,3-f]benzofuran-based dyes in THF solution, the maximum emission wavelengths were observed to be in the range of 583 nm to 629 nm. nih.gov The introduction of different donor groups at the periphery of the core structure led to a red shift in the emission, and in some cases, an enhancement of the fluorescence intensity. nih.gov This tunability of the emission properties through molecular design highlights the potential of these materials for various optoelectronic applications.

Applications of Thieno 2,3 F Benzofuran 4,8 Dione in Organic Electronic Devices

Development of Thieno[2,3-f]benzofuran-Based Photosensitizers for Dye-Sensitized Solar Cells (DSCs)

Thieno[2,3-f]benzofuran (BDF) derivatives have been successfully employed as photosensitizers in dye-sensitized solar cells (DSCs). nih.govacs.orgnih.gov The core structure's high planarity, strong electron-donating nature, and broad spectral response are advantageous for this application. nih.govacs.orgnih.gov

The research demonstrated that the power conversion efficiency (PCE) could be substantially enhanced through molecular engineering. For instance, the device based on PSB-4 achieved a PCE of 5.5%, a nearly 90% improvement over the model molecule PSB-1, which had a PCE of 2.9%. nih.govacs.org In contrast, the introduction of a weaker donor in PSB-3 resulted in a more modest PCE of 3.5%. nih.govacs.orgnih.gov Theoretical calculations revealed that in certain derivatives, the highest occupied molecular orbital (HOMO) is primarily located on the BDF moiety, facilitating efficient electron transfer from the excited dye to the semiconductor's conduction band. nih.govacs.org

Table 1: Performance of Thieno[2,3-f]benzofuran-Based Dyes in DSCs

Dye Donor Group PCE (%)
PSB-1 - 2.9
PSB-2 Triphenylamine (TPA) 4.7
PSB-3 Carbazole (CZ) 3.5

Application in Bulk Heterojunction (BHJ) Organic Solar Cells (OSCs)

The thieno[2,3-f]benzofuran framework is a prominent building block for materials used in bulk heterojunction (BHJ) organic solar cells. nih.govacs.orgnih.gov Its fused aromatic structure contributes to the development of materials with desirable electronic properties for efficient charge separation and transport within the active layer of the solar cell.

Utilization as Donor Materials in Polymer Solar Cells (PSCs)

Derivatives of thieno[2,3-f]benzofuran have been extensively investigated as donor materials in polymer solar cells (PSCs). These materials are often designed as donor-acceptor (D-A) conjugated polymers to tune their optical and electrochemical properties.

For instance, a novel asymmetrical conjugated polymer, PTBFBz, was synthesized using thieno[2,3-f]benzofuran (TBF) and fluorobenzotriazole (Bz) units. acs.org This polymer exhibited strong absorption and a wide bandgap of 1.89 eV. acs.org When blended with a non-fullerene acceptor, ITIC, the resulting non-fullerene PSCs achieved a power conversion efficiency of up to 8.33% after thermal and sequential solvent annealing. acs.org This performance is among the highest reported for asymmetrical TBF-based polymer solar cells. acs.org

In another study, a new D-A type conjugated polymer, PTBFTPD, was developed based on a 2D-conjugated alkylthienyl substituted thieno[2,3-f]benzofuran and a thienopyrroledione (TPD) unit. scienceweb.uz Compared to its benzodithiophene (BDT) analogue, PTBFTPD exhibited a deeper HOMO energy level of -5.64 eV, which is beneficial for achieving a high open-circuit voltage (Voc). scienceweb.uz The optimized PSCs based on PTBFTPD blended with PC71BM showed a PCE of 4.33% with a high Voc of 1.09 V. scienceweb.uz

Furthermore, the strategic design of copolymers incorporating thieno[2,3-f]benzofuran has led to significant advancements in PSC performance. For example, a polymer based on an alkylthienyl substituted thieno[2,3-f]benzofuran and benzothiadiazole achieved a PCE of 6.4% with a Voc of 0.8 V. scienceweb.uz

Table 2: Photovoltaic Performance of Thieno[2,3-f]benzofuran-Based Polymers in PSCs

Polymer Acceptor PCE (%) Voc (V)
PTBFBz ITIC 8.33 -
PTBFTPD PC71BM 4.33 1.09
PTBFTDTBT - 6.4 0.8

Potential for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While the primary focus of research on thieno[2,3-f]benzofuran-4,8-dione derivatives has been in photovoltaics, their inherent electronic properties suggest potential for use in other organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fused aromatic core can provide the necessary charge transport and luminescence characteristics required for these applications. The ability to functionalize the core at various positions allows for the fine-tuning of properties like emission color and charge carrier mobility. acs.org

Role in High Hole Mobility Materials

The thieno[2,3-f]benzofuran unit is recognized for its contribution to high hole mobility in organic semiconductors. nih.govacs.orgnih.gov The planar structure of the fused ring system facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. This characteristic is a key reason for its successful application in organic solar cells and suggests its utility in the active layers of OFETs, where high charge carrier mobility is a primary requirement. nih.govacs.orgnih.gov

Future Research Directions and Emerging Opportunities for Thieno 2,3 F Benzofuran 4,8 Dione

Exploration of Novel Synthetic Pathways and Late-Stage Derivatization

Future research will likely focus on developing more efficient and versatile synthetic routes to the thieno[2,3-f]benzofuran-4,8-dione core and its derivatives. While methods like the tandem directed metalation have proven effective for functionalizing the 2,6 and 4,8 positions, there is a continuous need for novel strategies that offer greater control over regioselectivity and introduce a wider range of functional groups. nih.govacs.org The ability to perform late-stage derivatization is particularly crucial for fine-tuning the properties of the final materials without needing to re-synthesize the entire molecule from scratch. nih.govacs.orgresearchgate.netfigshare.com

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Expanding the toolbox of palladium-, copper-, and rhodium-catalyzed reactions could provide new avenues for C-H and C-O bond formations, enabling the construction of intricate molecular architectures. nih.govrsc.orgacs.orgrsc.org

Development of Asymmetric Syntheses: Creating chiral derivatives of this compound could lead to materials with unique chiroptical properties and improved performance in certain device applications.

Flow Chemistry and Automated Synthesis: Implementing these technologies could accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

A significant challenge lies in the synthesis of asymmetrically substituted thieno[2,3-f]benzofuran derivatives, which have shown promise in organic solar cells. acs.orgscite.aiscispace.comepa.gov Overcoming the difficulties in separating isomers and achieving high yields of the desired asymmetric products will be a key focus. google.com

Advanced Computational Design for Tailored Optoelectronic Properties

Computational modeling, particularly density functional theory (DFT), has become an indispensable tool for predicting the electronic and optical properties of new materials. google.comacs.org In the context of this compound, future computational work will be instrumental in:

Predicting HOMO/LUMO Energy Levels: Accurately predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels is essential for designing materials with appropriate energy level alignment for efficient charge transfer in devices like organic solar cells. nih.govscienceweb.uz

Simulating Absorption Spectra: Computational methods can guide the design of molecules with broad and strong absorption in the solar spectrum, a key requirement for high-performance photovoltaics. acs.orgnih.gov

Understanding Structure-Property Relationships: By systematically modifying the chemical structure in silico, researchers can gain deep insights into how different functional groups and side chains influence the optoelectronic properties of the resulting materials. acs.orgacs.org This predictive power can significantly reduce the time and resources required for experimental synthesis and characterization.

Development of Thieno[2,3-f]benzofuran-Based Non-Fullerene Acceptors (NFAs)

The rise of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics. The this compound core, with its electron-accepting nature, is a promising candidate for the development of novel NFAs. mdpi.comosti.gov

Future research in this area will involve:

Design of Novel NFA Architectures: Creating new D-A-D or A-D-A type molecules where the this compound unit acts as the central acceptor or a building block within a larger conjugated system.

Tuning the Electron Affinity: By introducing strong electron-withdrawing groups to the thieno[2,3-f]benzofuran core, the electron affinity can be precisely tuned to match the energy levels of various donor polymers, thereby maximizing the open-circuit voltage (Voc) of the solar cell.

Improving Morphology and Blend Compatibility: The performance of bulk heterojunction solar cells is highly dependent on the nanoscale morphology of the donor-acceptor blend. osti.gov Future work will focus on designing thieno[2,3-f]benzofuran-based NFAs with side chains that promote favorable intermolecular interactions and optimal phase separation.

Integration into New Architectures for Advanced Electronic Materials

Beyond photovoltaics, the unique properties of this compound make it an attractive component for a range of advanced electronic materials. Emerging opportunities include:

Organic Field-Effect Transistors (OFETs): The planar structure and potential for strong intermolecular π-π stacking make thieno[2,3-f]benzofuran derivatives promising candidates for the active layer in OFETs. researchgate.netacs.org Research will focus on designing molecules that exhibit high charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs): By modifying the core and peripheral substituents, the emission color of thieno[2,3-f]benzofuran derivatives can be tuned, opening up possibilities for their use as emitters or host materials in OLEDs.

Sensors and Bioelectronics: The sensitivity of the electronic properties of conjugated polymers to their environment can be harnessed for the development of chemical and biological sensors.

The development of copolymers and terpolymers incorporating the thieno[2,3-f]benzofuran unit will be crucial for creating materials with tailored properties for these diverse applications. frontiersin.org

Investigation of Solid-State Packing and Charge Transport Mechanisms

A fundamental understanding of how molecules pack in the solid state and how charges move through the material is critical for optimizing device performance. arxiv.org Future research will employ advanced characterization techniques and theoretical modeling to elucidate these mechanisms for thieno[2,3-f]benzofuran-based materials.

Key areas of investigation will include:

X-ray Diffraction and Microscopy: Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) will be used to probe the thin-film morphology and molecular packing.

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques can be used to directly observe the dynamics of charge separation and recombination at donor-acceptor interfaces.

Quantum Chemical Calculations: Theoretical models can provide insights into the nature of intermolecular electronic couplings and the factors that govern charge transport, such as reorganization energy. arxiv.org

By combining experimental and theoretical approaches, a comprehensive picture of the structure-property-performance relationships for this compound and its derivatives can be established, paving the way for the rational design of next-generation organic electronic materials.

Q & A

Q. What are the established synthetic routes for Thieno[2,3-f]benzofuran-4,8-dione, and how are intermediates characterized?

The compound is synthesized via photoinduced annulation reactions. For example, irradiation of ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate in benzene with alkenes yields this compound derivatives (yields: 40–60%) . Key intermediates are characterized using 1H^1H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and 13C^{13}C NMR (e.g., carbonyl signals at δ 180–190 ppm) .

Q. How is structural confirmation performed for this compound derivatives?

Structural validation relies on multinuclear NMR spectroscopy. For instance, 1H^1H NMR identifies two distinct aromatic protons, while 13C^{13}C NMR resolves seven carbon environments, including carbonyl carbons at δ 182–185 ppm . High-resolution mass spectrometry (HRMS) further confirms molecular formulas (e.g., C10_{10}H4_4O4_4S) .

Q. What safety protocols are recommended for handling this compound?

Follow workplace safety standards (GBZ/T 160.1–160.81-2004) for air quality monitoring. Use PPE (gloves, masks, protective clothing) to avoid skin contact. Store at 2–8°C under inert gas to prevent degradation .

Q. What are the key physicochemical properties of this compound derivatives?

Brominated derivatives (e.g., 2,6-dibromo-substituted) exhibit a density of 2.2 g/cm3^3, boiling point ~525°C, and logP ~4.44, indicating moderate hydrophobicity. Stability requires protection from light and moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Adjust reaction conditions: Use excess alkenes (e.g., phenylacetylene) in benzene under UV irradiation. Catalytic metalation cascades (e.g., directed metalation with Cu(II)) improve regioselectivity and yields up to 70% .

Q. What challenges exist in applying this compound in organic photovoltaics?

Asymmetric thieno-benzofuran units in donor polymers achieve 14.03% power conversion efficiency (PCE) in solar cells. Key challenges include optimizing π-conjugation length and reducing charge recombination via side-chain engineering .

Q. What mechanistic insights explain the antitumor activity of this compound derivatives?

Quinone moieties enable redox cycling, generating reactive oxygen species (ROS) that induce apoptosis. Structure-activity studies show substitution at the 2,6-positions enhances cytotoxicity .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in 13C^{13}C NMR shifts (e.g., δ 180 vs. 185 ppm) arise from solvent polarity or substituent effects. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What strategies enhance stability of this compound in device integration?

Encapsulation with UV-resistant polymers (e.g., PMMA) and doping with antioxidants (e.g., BHT) mitigate photodegradation. Storage under argon extends shelf life .

Q. How can computational modeling guide the design of this compound-based materials?

Density functional theory (DFT) predicts HOMO/LUMO levels (e.g., −5.3 eV/−3.6 eV) for photovoltaic applications. Molecular dynamics simulations optimize polymer morphology for charge transport .

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